2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one
Description
2-{[(2-Aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 7-chloro substitution on the bicyclic quinazolinone core and a [(2-aminoethyl)sulfanyl]methyl side chain at position 2. The quinazolinone scaffold is known for its versatility in medicinal chemistry, often associated with bioactivity such as kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)-7-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13/h1-2,5H,3-4,6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJJIRUXIEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-3,4-dihydroquinazolin-4-one with 2-{[(2-aminoethyl)sulfanyl]methyl} reagents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Chlorine Substitution : The 7-Cl position in both the target compound and montelukast-related structures suggests a role in optimizing electronic effects or binding interactions. In montelukast, this substitution contributes to leukotriene receptor antagonism .
- Sulfur-Containing Groups: The aminoethylsulfanyl group in the target compound contrasts with the sulfonylurea herbicides in (e.g., metsulfuron methyl ester). While sulfonyl groups in herbicides enable acetolactate synthase inhibition, the sulfanyl group in the target may facilitate redox interactions or metal coordination .
Biological Activity
The compound 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one belongs to a class of quinazolinone derivatives that have garnered attention for their biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its potential as an anti-cancer agent.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 7-chloro-3,4-dihydroquinazolin-4-one with appropriate thiols and amines. The compound's structure features a chloro group at the 7-position and a sulfanyl group linked to an aminoethyl chain, which are critical for its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of quinazolinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HeLa (cervical cancer)
In vitro assays using the MTT method demonstrated that this compound exhibits significant anti-proliferative activity. For instance, it was found to induce apoptosis in these cell lines by modulating key apoptotic pathways.
The primary mechanisms by which this compound exerts its effects include:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, leading to inhibited cell division.
- Apoptosis Induction : It increases the expression of pro-apoptotic genes such as caspase-3 and Bax while decreasing anti-apoptotic factors like Bcl-2.
- Kinase Inhibition : The compound acts as a multi-targeted kinase inhibitor, affecting pathways involved in tumor growth and survival.
Cytotoxicity Data
The following table summarizes the IC50 values for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 6.5 |
| MDA-MB-231 | 4.8 |
| HeLa | 7.0 |
These values indicate that the compound has potent cytotoxic effects across multiple cancer types.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination with existing chemotherapeutics. When used alongside doxorubicin or sunitinib, the compound demonstrated enhanced anti-cancer effects compared to either drug alone, suggesting potential for combination therapy strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
